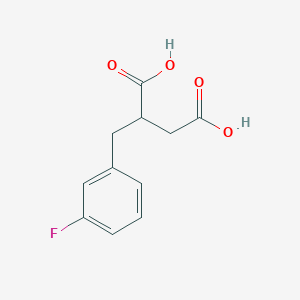

2-(3-Fluorobenzyl)succinic acid

Description

Significance of Fluorine Substitution in Organic Molecules for Academic Research

The incorporation of fluorine into organic molecules has become a widespread and powerful strategy in academic and industrial research, particularly in drug design. victoria.ac.nztandfonline.com The small size and high electronegativity of the fluorine atom can dramatically alter the physicochemical properties of a parent molecule. tandfonline.com Judicious placement of fluorine can influence a molecule's conformation, acidity (pKa), metabolic stability, and membrane permeability. victoria.ac.nznih.gov For instance, replacing a hydrogen atom with fluorine at a site of metabolic oxidation can block this pathway, thereby increasing the molecule's in vivo half-life. mdpi.com This has profound implications for the development of more robust therapeutic agents.

Furthermore, the introduction of fluorine can enhance the binding affinity of a molecule to its biological target. tandfonline.com The carbon-fluorine bond is highly polarized, creating a dipole moment that can lead to favorable electrostatic interactions within a protein's active site. researchgate.net The unique electronic nature of fluorine also provides a valuable probe for nuclear magnetic resonance (NMR) spectroscopy and positron emission tomography (PET) imaging when using the ¹⁸F isotope, aiding in the study of molecular interactions and pharmacokinetics. victoria.ac.nznih.gov The expanding applications of fluorinated compounds continue to fuel the development of novel synthetic methods to access these valuable molecules. victoria.ac.nz

Overview of Succinic Acid as a Chemical Building Block and Metabolite in Research Contexts

Succinic acid, a dicarboxylic acid, is a versatile and pivotal molecule in both biochemistry and chemical synthesis. As a key intermediate in the tricarboxylic acid (TCA) cycle, succinate (B1194679) plays a central role in cellular metabolism and energy production in all living organisms. wikipedia.orgatamanchemicals.com It links various metabolic pathways and its concentration can be a signaling molecule, reflecting the metabolic state of the cell. wikipedia.org Recent research has also highlighted its role in modulating gene expression and epigenetic landscapes. wikipedia.org

In the realm of chemical synthesis, succinic acid serves as a fundamental building block. atamanchemicals.comlongdom.org Its two carboxylic acid groups can be readily converted into a variety of other functional groups, such as esters, amides, and anhydrides, making it a versatile starting material for the synthesis of a wide array of compounds, including polymers, resins, and solvents. wikipedia.orglongdom.org For example, it is a precursor to commercially important chemicals like 1,4-butanediol (B3395766) and tetrahydrofuran. wikipedia.org The rigid, yet conformationally flexible, four-carbon backbone of succinic acid also makes it an attractive scaffold for constructing more complex molecular architectures. Its utility as a starting material for biodegradable polymers like polybutylene succinate (PBS) underscores its importance in the development of sustainable materials. atamankimya.com

Research Gaps and Objectives for 2-(3-Fluorobenzyl)succinic Acid Studies

Despite the well-established importance of both fluorine substitution and the succinic acid scaffold, the specific compound This compound remains largely unexplored in the scientific literature. A survey of available information reveals a significant research gap, with data primarily limited to its basic chemical properties from commercial suppliers. There is a notable absence of published studies detailing its synthesis, spectroscopic characterization, conformational analysis, or evaluation of its biological or material properties.

The primary objectives for future research on This compound should therefore include:

Development of a robust and efficient synthetic route to obtain the compound in high purity and yield.

Thorough spectroscopic characterization using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and provide a reference for future studies.

Investigation of its solid-state structure through X-ray crystallography to understand its molecular conformation and intermolecular interactions.

Exploration of its potential biological activities , for example, as an enzyme inhibitor, drawing inspiration from other known fluorinated and succinic acid-based bioactive molecules.

Assessment of its potential as a building block in polymer chemistry or as a synthon for the creation of more complex fluorinated molecules.

Addressing these research objectives will not only fill the current knowledge void surrounding This compound but also contribute to the broader understanding of how fluorine substitution on a succinic acid framework influences molecular properties and function.

Detailed Research Findings

Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1368101-64-7 |

| Molecular Formula | C₁₁H₁₁FO₄ |

| Molecular Weight | 226.20 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Exact Mass | 226.06413 g/mol |

| Topological Polar Surface Area | 74.6 Ų |

| Heavy Atom Count | 16 |

This data is compiled from publicly available chemical supplier information.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-fluorophenyl)methyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c12-9-3-1-2-7(5-9)4-8(11(15)16)6-10(13)14/h1-3,5,8H,4,6H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBSCTXIZWETJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 2 3 Fluorobenzyl Succinic Acid

Design and Development of Synthetic Pathways for 2-(3-Fluorobenzyl)succinic Acid

The creation of asymmetrically substituted succinic acids like this compound requires regiocontrolled methods for forming two distinct carbon-carbon bonds at the C2 and C3 positions of the butane-1,4-dioic acid backbone.

A prevalent and classical strategy for synthesizing 2-substituted succinic acids is through the alkylation of malonic esters. tandfonline.com This method offers a reliable, step-wise approach to building the required carbon framework. A plausible pathway for this compound involves a sequential alkylation sequence.

The synthesis commences with the deprotonation of a malonic ester, such as diethyl malonate, using a suitable base like sodium ethoxide to form a stable enolate. This nucleophile is then reacted with 3-fluorobenzyl halide (e.g., bromide or chloride) in an SN2 reaction to install the fluorobenzyl group. The resulting substituted malonic ester undergoes a second alkylation, this time with an α-haloacetic ester like ethyl bromoacetate, to construct the complete carbon skeleton of the succinic acid derivative. tandfonline.comgoogle.com The final steps involve the hydrolysis of the three ester groups under basic conditions (saponification), followed by acidification. The acidic workup also induces the decarboxylation of the geminal diacid intermediate, yielding the desired this compound. tandfonline.com

Table 1: Plausible Multi-Step Synthesis via Malonic Ester Alkylation

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | First Alkylation | Diethyl malonate, Sodium ethoxide (NaOEt) in Ethanol, then 3-Fluorobenzyl bromide | Diethyl 2-(3-fluorobenzyl)malonate | Introduction of the benzyl (B1604629) moiety. |

| 2 | Second Alkylation | Product from Step 1, NaOEt in Ethanol, then Ethyl bromoacetate | Triethyl 1-(3-fluorobenzyl)ethane-1,2,2-tricarboxylate | Construction of the C4 backbone. |

Since the C2 carbon of this compound is a stereocenter, controlling the stereochemical outcome of the synthesis is crucial for applications requiring enantiomerically pure compounds. This is often achieved by employing chiral auxiliaries, which guide the stereochemical course of a reaction and are later removed. acs.orgresearchgate.net

A well-established method involves the use of Evans N-acyloxazolidinones or related chiral auxiliaries like camphorsultam. acs.orgresearchgate.net For instance, a chiral N-acylsultam can be prepared by reacting a chiral sultam, such as D-(-)-camphorsultam, with an appropriate acyl chloride. The resulting chiral enolate, formed by treatment with a base, can then be alkylated. The bulky chiral auxiliary blocks one face of the enolate, forcing the incoming electrophile (e.g., 3-fluorobenzyl bromide) to attack from the less hindered side, thereby inducing high diastereoselectivity. researchgate.net

Subsequent cleavage of the auxiliary, for example, through hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, releases the chiral carboxylic acid. researchgate.net This acid can then be further elaborated to the final succinic acid derivative. This approach was successfully used in the synthesis of the structurally similar (S)-2-benzyl-succinic acid, demonstrating its applicability. researchgate.net Alternative methods for achieving stereocontrol include enzyme-catalyzed processes, such as the enantiospecific hydrolysis of a prochiral disubstituted succinate (B1194679) diester, or the asymmetric hydrogenation of an unsaturated precursor. acs.orggoogle.com

Table 2: Stereoselective Synthesis Using a Chiral Auxiliary

| Step | Reaction | Key Reagent/Component | Role in Stereocontrol |

|---|---|---|---|

| 1 | Auxiliary Attachment | D-(-)-Camphorsultam | Establishes the chiral environment. |

| 2 | Diastereoselective Alkylation | Chiral N-acylsultam enolate + 3-Fluorobenzyl bromide | The auxiliary directs the approach of the electrophile, creating a specific stereocenter. |

Exploration of Alternative Synthetic Methodologies

Beyond the malonic ester route, other synthetic strategies can be envisioned for preparing this compound, each with distinct advantages.

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that specifically produces alkylidene succinic acids or their monoesters. wikipedia.orgunacademy.com This reaction involves the condensation of a ketone or an aldehyde with a dialkyl succinate in the presence of a strong, non-hydrolytic base like potassium tert-butoxide or sodium hydride. wikipedia.orggoogle.com

In the context of synthesizing this compound, the starting materials would be 3-fluorobenzaldehyde (B1666160) and diethyl succinate. The reaction proceeds through a nucleophilic attack of the succinate enolate on the aldehyde carbonyl, followed by an intramolecular cyclization to form a γ-lactone intermediate. wikipedia.orgunacademy.com A subsequent base-induced elimination opens this lactone ring to yield the salt of an alkylidene succinic acid monoester. wikipedia.org

The product of this reaction is (E/Z)-2-(3-fluorobenzylidene)succinic acid monoester. To obtain the target saturated compound, a subsequent reduction step is necessary to hydrogenate the carbon-carbon double bond. This can typically be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). tandfonline.com

Table 3: Comparison of Synthetic Routes

| Feature | Malonic Ester Synthesis | Stobbe Condensation Route |

|---|---|---|

| Key Precursors | Diethyl malonate, 3-Fluorobenzyl bromide, Ethyl bromoacetate | 3-Fluorobenzaldehyde, Diethyl succinate |

| Key Intermediate | Substituted tri-ester | Alkylidene succinic acid (or monoester) |

| Bond Formation | Two sequential SN2 alkylations | Base-catalyzed condensation |

| Post-Modification | Hydrolysis and decarboxylation | Reduction of C=C double bond, hydrolysis |

| Stereocontrol | Requires chiral auxiliary for asymmetric synthesis | Asymmetric hydrogenation of the intermediate can provide stereocontrol |

Modern synthetic chemistry offers a variety of methods using organometallic reagents to form C-C bonds with high efficiency and selectivity. nih.gov These can be applied to the synthesis of this compound. One approach involves a conjugate addition reaction where a 3-fluorobenzyl organometallic reagent, such as an organocuprate (Gilman reagent) derived from 3-fluorobenzyl bromide, adds to an α,β-unsaturated diester like diethyl maleate (B1232345) or fumarate (B1241708). researchgate.net

Alternatively, transition-metal-catalyzed cross-coupling reactions represent a state-of-the-art method. nih.govacs.org For example, a Negishi coupling could be employed, reacting a 3-fluorobenzylzinc halide with a suitable electrophile, such as a 2-halosuccinate derivative, in the presence of a palladium or nickel catalyst. The choice of metal, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions. nih.govsit.edu.cn These methods are often characterized by their mild reaction conditions and high functional group tolerance.

Chemical Reactivity and Derivatization of this compound

As a dicarboxylic acid, this compound can undergo a range of chemical transformations characteristic of its two carboxyl groups. These reactions are useful for creating a library of derivatives for further study or application.

Esterification: The carboxylic acid groups can be esterified by reacting with an alcohol under acidic conditions (Fischer esterification) to yield the corresponding mono- or di-ester.

Amide Formation: Reaction with primary or secondary amines in the presence of a coupling agent (e.g., EDC, DCC) or after conversion to a more reactive acyl chloride can produce the corresponding mono- or di-amides. Intramolecular condensation with ammonia (B1221849) or a primary amine can lead to the formation of a succinimide (B58015) ring. frontiersin.orgnsf.gov

Anhydride (B1165640) Formation: Heating, particularly with a dehydrating agent like acetic anhydride, can induce intramolecular dehydration to form 2-(3-fluorobenzyl)succinic anhydride.

Catalysis: The acidic protons of the carboxyl groups allow the molecule to function as an organocatalyst for certain reactions, such as the activation of carbonyl compounds for nucleophilic attack. acgpubs.org

Analytical Derivatization: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the polar carboxylic acid groups are often derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic protons into less polar trimethylsilyl (B98337) ethers, increasing volatility. researchgate.netund.edu

Table 4: Common Derivatization Reactions

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| Diesterification | Ethanol, H₂SO₄ (cat.) | Diethyl ester |

| Diamide Formation | Ammonia, heat | Diamide |

| Succinimide Formation | Urea, heat | Succinimide ring |

| Anhydride Formation | Acetic anhydride, heat | Cyclic anhydride |

This compound is a substituted derivative of succinic acid, featuring a 3-fluorobenzyl group attached to one of the alpha-carbons. This compound and its derivatives are of interest in various fields of chemical research. The presence of multiple functional groups—two carboxylic acids and a fluorinated aromatic ring—allows for a diverse range of chemical transformations. This article explores the synthetic strategies and chemical reactions of this compound, focusing on transformations of the carboxylic acid groups and reactions involving the fluorobenzyl moiety.

1 Carboxylic Acid Group Transformations

The two carboxylic acid groups in this compound are the primary sites for a variety of chemical reactions, including esterification, amidation, and anhydride formation. These transformations are fundamental in modifying the compound's properties and for its incorporation into larger molecular structures.

Esterification

Esterification of carboxylic acids is a common transformation, and this compound can be readily converted to its corresponding esters. This reaction typically involves reacting the acid with an alcohol in the presence of an acid catalyst. uodiyala.edu.iqyoutube.com The process is a type of nucleophilic acyl substitution. uodiyala.edu.iq For dicarboxylic acids like this one, the reaction can yield a monoester or a diester, depending on the stoichiometry of the alcohol used.

For instance, reaction with an alcohol (ROH) can produce mono-benzyl esters of succinic acid. chemicalbook.com The Fischer esterification method, which uses an acid catalyst, is a common approach. uodiyala.edu.iqyoutube.com The carbonyl group of the carboxylic acid is protonated by the acid catalyst, which activates it for nucleophilic attack by the alcohol. uodiyala.edu.iq

Table 1: Examples of Esterification Reactions of Substituted Succinic Acids

| Reactant | Reagent | Product Type | Reference |

| 2-alkyl dimethyl succinates | Hydrolysis | 1,4-dicarboxylic acids | researchgate.net |

| Alkenyl-substituted succinic anhydride | Water, alcohols, phenols | Acid, ester, or other derivatives | google.com |

| Aromatic dicarboxylic acids | Aliphatic or aromatic alcohols | Esters | grnjournal.us |

Amidation

Amidation involves the reaction of the carboxylic acid groups with amines to form amides. This reaction is crucial for the synthesis of various biologically relevant molecules and polymers. Similar to esterification, amidation proceeds via nucleophilic acyl substitution. uodiyala.edu.iq The reaction of this compound with an amine (RNH2) can lead to the formation of a mono-amide or a di-amide.

The synthesis of N-substituted succinimides, a cyclic amide, is a particularly important transformation. This is often achieved by reacting the corresponding succinic anhydride with an amine. mdpi.com The reaction of succinic anhydride with a primary amine first forms a succinamic acid intermediate, which then undergoes cyclodehydration upon heating to form the succinimide. mdpi.com A variety of amines, including aliphatic and aromatic ones, can be used in this reaction. researchgate.net

Table 2: Synthesis of Amides and Imides from Succinic Acid Derivatives

| Starting Material | Reagent | Product | Reference |

| Succinic anhydride | p-substitute aniline | N-(4-Substitutedaryl) Succinimide | jcsp.org.pk |

| Succinic acid | Primary amines | N-substituted succinimides | researchgate.net |

| Substituted succinic anhydride | Amines | Amides | google.com |

| Succinic anhydride | Aromatic amine or carboxylic acid hydrazide | N-substituted succinimide | mdpi.com |

Anhydride Formation

Intramolecular dehydration of this compound can lead to the formation of the corresponding cyclic anhydride, 2-(3-fluorobenzyl)succinic anhydride. This reaction is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride or phosphoryl chloride. wikipedia.orgsalempress.com The formation of a five-membered ring makes this cyclization reaction favorable. salempress.com For example, a solution of a similar diacid, 2-(4-Fluorophenyl)-2-methylsuccinic acid, in acetic anhydride was refluxed for 3 hours to produce the corresponding syrupy anhydride. prepchem.com

Succinic anhydrides are versatile intermediates themselves, readily undergoing reactions such as hydrolysis back to the dicarboxylic acid or reacting with alcohols and amines to form monoesters and monoamides, respectively. wikipedia.org

2 Reactions Involving the Fluorobenzyl Moiety

The 3-fluorobenzyl group in this compound also influences its reactivity. The fluorine atom, being an electronegative element, can affect the electronic properties of the benzene (B151609) ring. uodiyala.edu.iq The benzyl group itself can be involved in radical reactions. ontosight.ai

The 3-fluorobenzyl radical is a reactive intermediate that can participate in various chemical transformations, such as addition to double bonds and hydrogen abstraction. ontosight.ai While specific studies on the radical chemistry of this compound are not detailed in the provided results, the general reactivity of the 3-fluorobenzyl radical suggests potential for such reactions. ontosight.ai

Furthermore, the C-F bond in fluorobenzyl compounds can be activated under certain conditions, enabling nucleophilic substitution and Friedel-Crafts type reactions. researchgate.net For instance, a Friedel-Crafts benzylation of arenes with benzyl fluorides has been developed, proceeding through a proposed mechanism involving hydrogen bonding to activate the C-F bond. researchgate.net

3 Reaction Mechanisms and Kinetics

The formation of substituted succinic acids and their subsequent transformations involve various reaction mechanisms. The synthesis of succinimides from succinic acid and primary amines in hot water is proposed to proceed directly, without the intermediate formation of succinic anhydride. researchgate.net

Kinetic studies on the acid-catalyzed hydrolysis of N-(4-substitutedaryl) succinimide compounds have shown that the reaction can proceed through an A-2 mechanism, where a protonated substrate is attacked by a water molecule in the rate-limiting step. jcsp.org.pk The rate of this hydrolysis is influenced by the acid concentration and water activity. jcsp.org.pk

The formation of substituted succinic acids can also be achieved through radical mechanisms. For example, the anaerobic metabolism of n-hexane in some bacteria is proposed to involve the addition of the n-hexane radical to fumarate to form a substituted succinate. asm.org This is analogous to the proposed mechanism for toluene (B28343) metabolism, which involves the formation of a benzyl radical. asm.org

Structural Characterization and Solid State Analysis of 2 3 Fluorobenzyl Succinic Acid

Advanced Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic techniques are fundamental to confirming the molecular structure of 2-(3-Fluorobenzyl)succinic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. mdpi.com For this compound, NMR provides precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the succinic acid backbone and the 3-fluorobenzyl group. The protons on the succinic acid moiety (HOOC-CH(R)-CH₂-COOH) would appear as a set of multiplets due to their diastereotopic nature and coupling with each other. The benzylic protons (Ar-CH₂) would likely appear as two distinct signals (a doublet of doublets), also due to their diastereotopicity. The aromatic protons of the 3-fluorophenyl ring would present a complex multiplet pattern in the aromatic region of the spectrum, influenced by both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include two distinct carbonyl carbons for the non-equivalent carboxylic acid groups. The aliphatic carbons of the succinic acid backbone would appear in the upfield region. The carbons of the 3-fluorobenzyl group would show characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant. The aromatic carbons would appear in the typical downfield region, with their signals also split due to coupling with the fluorine atom. For comparison, the backbone carbons in unsubstituted succinic acid appear at approximately 33.5 ppm (CH₂) and 177.3 ppm (COOH) in D₂O. hmdb.ca In related fluorinated succinic acid derivatives, the carbonyl carbons are observed between 174 and 177 ppm. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Carboxyl | ~10-12 (broad s) | ~174-177 | Two distinct signals expected for each. |

| Methine (-CH-) | ~3.0-3.5 (m) | ~45-50 | Chiral center, complex multiplicity. |

| Methylene (B1212753) (-CH₂-) | ~2.7-3.0 (m) | ~35-40 | Adjacent to chiral center, diastereotopic protons. |

| Benzylic (-CH₂-Ar) | ~2.9-3.3 (m) | ~35-40 | Diastereotopic protons. |

| Aromatic (Ar-H) | ~6.9-7.4 (m) | ~114-140 (multiple signals) | Complex pattern due to F-coupling. |

| Aromatic (C-F) | N/A | ~160-164 (d) | Large ¹JCF coupling constant expected. |

Note: Predicted values are estimates based on data for succinic acid, fluorobenzene (B45895), and related substituted succinic acids. Actual values may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy, FT-Raman Spectroscopy)

Vibrational spectroscopy probes the characteristic vibrations of molecular bonds, serving as a fingerprint for the functional groups present. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is dominated by features from its carboxylic acid and fluorinated aromatic moieties. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimers. researchgate.net The C=O stretching vibration of the carboxyl groups would appear as a strong, intense band around 1700-1725 cm⁻¹. researchgate.net C-H stretching vibrations for the aliphatic and aromatic parts of the molecule are anticipated in the 2850-3100 cm⁻¹ range. spectroscopyonline.com Other key signals include C-O stretching and O-H bending (around 1200-1300 cm⁻¹ and 920 cm⁻¹, respectively) and the characteristic C-F stretching vibration, typically found in the 1100-1250 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, are often strong in the Raman spectrum and would be expected around 1000 cm⁻¹. While the O-H stretch is weak in Raman, the C=O stretch gives a moderately intense band. The spectrum of solid succinic acid shows prominent Raman bands related to C-C backbone stretching and CH₂ deformations. nih.gov

Interactive Data Table: Key Vibrational Modes

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 2500-3300 | Weak | Broad, Strong (IR) |

| C-H Stretch (Aromatic) | 3000-3100 | Strong | Medium (IR) |

| C-H Stretch (Aliphatic) | 2850-2970 | Strong | Medium (IR) |

| C=O Stretch | 1700-1725 | Medium | Very Strong (IR) |

| C=C Stretch (Aromatic) | 1450-1600 | Strong | Medium-Strong |

| C-F Stretch | 1100-1250 | Weak | Strong (IR) |

| Aromatic Ring Breathing | Weak/Absent | ~1000 | Strong (Raman) |

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LCMS))

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can help confirm the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule with high precision. For this compound (C₁₁H₁₁FO₄), the calculated exact mass is 226.0641 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the elemental formula. In electrospray ionization (ESI) negative mode, the deprotonated molecule [M-H]⁻ would be observed with a calculated m/z of 225.0568.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that separates components of a mixture before they enter the mass spectrometer. For analyzing acidic metabolites like substituted succinic acids, LC-MS is often performed using ESI. researchgate.net Tandem MS (MS/MS) experiments on the [M-H]⁻ ion could reveal characteristic fragmentation patterns, such as the neutral loss of CO₂ (44 Da) or the loss of the entire succinic acid moiety (116 Da), which are indicative of succinic acid derivatives. researchgate.net

X-ray Crystallography Studies

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal Growth and Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. For carboxylic acids, this is typically achieved by slow evaporation of a suitable solvent or by slow cooling of a saturated solution. The choice of solvent is critical and can influence the resulting crystal packing and even the polymorphic form. rsc.org

Once a suitable crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. This analysis yields the precise coordinates of each atom in the crystal's unit cell, from which the molecular structure is built. The data also reveals the space group and unit cell dimensions.

Analysis of Molecular Conformation and Chirality in the Crystalline State

The carbon atom of the succinic acid backbone that bears the 3-fluorobenzyl group (C2) is a stereocenter. Therefore, this compound is a chiral molecule. The synthesis of this compound without chiral catalysts or starting materials results in a racemic mixture of (R)- and (S)-enantiomers.

X-ray diffraction analysis of a crystal grown from this racemic mixture would reveal how the chirality is expressed in the solid state. There are three possibilities:

Conglomerate: A mechanical mixture of two types of crystals, where each crystal is homochiral, containing only (R)- or only (S)-enantiomers. This phenomenon is known as spontaneous resolution. nih.gov These crystals would belong to chiral, enantiomorphic space groups. mdpi.com

Pseudoracemate: A solid solution where the (R)- and (S)-enantiomers are randomly distributed within the crystal lattice.

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

No crystallographic data for this compound has been deposited in structural databases. Therefore, a detailed analysis of its hydrogen bonding networks, π-π stacking, or other specific intermolecular interactions and packing motifs cannot be provided.

Purity Assessment and Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC))

No validated HPLC, GC, or TLC methods specifically developed for the analysis of this compound have been published. As a result, data tables detailing retention times, mobile phases, column specifications, or detection limits cannot be generated.

Computational Chemistry and Theoretical Insights into 2 3 Fluorobenzyl Succinic Acid

Quantum Mechanical Studies

Quantum mechanical (QM) methods, particularly those rooted in density functional theory, are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these calculations provide a detailed picture of electron distribution and its consequences for molecular structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for polyatomic systems like 2-(3-fluorobenzyl)succinic acid. researchgate.netmdpi.com DFT calculations are used to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms, as well as various electronic properties.

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would yield key structural parameters. researchgate.netacs.org These parameters include the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The introduction of the 3-fluorobenzyl group to the succinic acid backbone influences the geometry, particularly around the chiral carbon to which it is attached.

Table 1: Representative Molecular Properties of this compound Calculated by DFT Note: The following data is illustrative, based on typical results for similar organic molecules, as specific experimental or computational values for this exact compound are not available in the cited literature.

| Property | Representative Value | Significance |

| Optimized Ground State Energy | -859.5 Hartree | The total electronic energy of the molecule in its most stable geometric configuration. |

| Dipole Moment | ~3.5 - 4.5 Debye | Indicates a high degree of polarity, influencing solubility and intermolecular interactions. |

| Polarizability | ~150 - 170 Bohr³ | Reflects the deformability of the electron cloud, important for non-covalent interactions. |

| C-F Bond Length | ~1.35 Å | Typical length for a C(sp²)-F bond in a fluorobenzene (B45895) ring. mdpi.com |

| C=O Bond Length | ~1.21 Å | Characteristic length for a carbonyl double bond in a carboxylic acid. acs.org |

Molecules with multiple rotatable single bonds, such as this compound, can exist in various spatial arrangements known as conformations. researchgate.net Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers (transition states) that separate them, collectively defining the potential energy surface (PES). researchgate.net For the parent succinic acid, studies have shown considerable torsional flexibility, with the gauche and anti (or trans) conformers being of primary importance. researchgate.netresearchgate.netrsc.org The relative stability of these is highly dependent on the environment, with the non-planar gauche form often being predominant in the gas phase or aprotic solvents, while the planar, extended structure can be favored in the solid state. researchgate.net

The introduction of the bulky 3-fluorobenzyl substituent significantly complicates the conformational landscape. Rotations around the C-C bonds of the succinic acid backbone, as well as rotation around the bond connecting the benzyl (B1604629) group to the backbone, create a multitude of possible conformers. Quantum mechanical calculations can be used to map this landscape by systematically rotating key dihedral angles and calculating the corresponding energy. researchgate.net

Furthermore, the fluorine substituent itself influences conformational preferences through stereoelectronic effects, such as hyperconjugation. rsc.org Studies on other fluorinated analogues have shown that fluorination can alter the stability of different conformers, potentially favoring specific spatial arrangements that might be less populated in the non-fluorinated counterpart. rsc.orgucla.edu An analysis for this compound would seek to identify the global minimum energy conformer and other low-energy structures that might be biologically or chemically relevant.

Quantum mechanical calculations are instrumental in modeling chemical reaction pathways, providing a molecular-level understanding of reaction mechanisms. nih.gov This involves identifying the structures of reactants, products, and, crucially, the high-energy transition state (TS) that connects them. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

For a molecule like this compound, one could model its synthesis, for example, via the reductive amination of a related dicarboxylic acid or the reaction of a succinic anhydride (B1165640) precursor with a suitable fluorobenzyl reagent. mdpi.com The computational modeling of such a reaction would involve:

Optimizing the geometries of the reactant molecules.

Proposing a reaction mechanism and locating the transition state structure along the reaction coordinate. TS searching algorithms are employed to find the first-order saddle point on the potential energy surface.

Calculating the vibrational frequencies to confirm the nature of the stationary points (all real frequencies for minima, one imaginary frequency for a TS).

Mapping the minimum energy path (MEP), also known as the intrinsic reaction coordinate (IRC), to ensure the identified TS correctly connects the desired reactants and products.

This type of analysis provides deep insights into the feasibility of a proposed synthetic route and can help rationalize why certain products are formed over others. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. cureffi.org The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons. researchgate.netmalayajournal.org

HOMO: The outermost orbital containing electrons. Its energy level (E

LUMO: The innermost orbital without electrons. Its energy level (E

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E

For this compound, FMO analysis via DFT would reveal how the different functional groups contribute to these orbitals. The aromatic ring and the oxygen atoms of the carboxyl groups would likely have significant contributions to the HOMO, while the LUMO might be distributed over the benzyl and carbonyl carbons. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Representative Frontier Orbital Properties and Global Reactivity Descriptors Note: The following data is illustrative, based on typical DFT results for similar molecules. researchgate.netmalayajournal.org The values depend strongly on the computational method and solvent model used.

| Parameter | Formula | Representative Value | Chemical Interpretation |

| E | - | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E | - | -1.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | E | 5.4 eV | Indicates the molecule's chemical reactivity and kinetic stability. malayajournal.org |

| Electronegativity (χ) | -(E | 3.8 eV | Measures the power of an atom or group to attract electrons. irjweb.com |

| Chemical Hardness (η) | (E | 2.7 eV | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1/(2η) | 0.185 eV⁻¹ | The reciprocal of hardness; soft molecules are more reactive. researchgate.net |

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture of static structures, molecular modeling and simulation techniques, such as molecular dynamics, are used to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. mdpi.comunimi.it By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the time evolution of molecular conformations. nih.gov This method is particularly powerful for conformational sampling, allowing for the exploration of the accessible conformational space of a flexible molecule like this compound. nih.gov

A typical MD simulation for this compound would involve:

Placing the molecule in a simulation box, often filled with explicit solvent molecules (e.g., water) to mimic solution conditions.

Using a force field—a set of parameters and potential energy functions—to describe the interactions between all atoms.

Simulating the system for a period ranging from nanoseconds to microseconds, during which the molecule will dynamically change its shape.

Analysis of the resulting trajectory allows for the identification of the most populated conformational states and the pathways for interconversion between them. researchgate.net One can calculate the probability distributions of key dihedral angles to visualize the preferred rotational states. For this compound, MD simulations would provide insight into the flexibility of the succinic acid backbone and the orientation of the fluorobenzyl group in a dynamic, solvated environment, offering a complementary perspective to the static energy landscape from QM calculations. mdpi.comresearchgate.net

Protein-Ligand Docking Studies (for hypothetical target interactions based on structural analogy)

While specific protein-ligand docking studies for this compound are not extensively documented in publicly available literature, its structural characteristics permit theoretical investigation into its potential biological targets. By examining computational docking analyses of structurally analogous compounds, namely those containing a succinic acid backbone or a fluorophenyl moiety, we can infer hypothetical interactions and potential protein targets. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein), in order to form a stable complex. researchgate.net This analysis is crucial in drug discovery for identifying potential therapeutic targets and understanding interaction mechanisms at a molecular level. researchgate.netnih.gov

The structure of this compound features two key pharmacophores: the dicarboxylic succinic acid unit and the fluorobenzyl group. Each of these can be analyzed for its potential interactions based on studies of similar structures.

Hypothetical Interactions of the Succinic Acid Moiety

The succinic acid core is known to interact with a variety of proteins, particularly those involved in metabolism and ion transport. Its two carboxyl groups can act as potent hydrogen bond donors and acceptors. A computational study on organic acids, including succinic acid, explored their binding potential with proteins involved in iron metabolism, such as human ferritin, transferrin, and hepcidin. jmbfs.org In such interactions, the carboxyl groups are critical for forming stable hydrogen bonds with polar amino acid residues in the protein's active site. jmbfs.org The geometry-based molecular docking algorithm PatchDock, for instance, has been used to identify binding scores and key interacting residues for organic acids with these protein targets. jmbfs.org

Table 1: Hypothetical Protein-Ligand Interactions Based on Succinic Acid Analogs

| Ligand Analog | Hypothetical Protein Target | Method | Potential Significance |

|---|---|---|---|

| Succinic acid | Human Ferritin, Transferrin, Hepcidin | Molecular Docking (PatchDock) | Modulation of iron metabolism. jmbfs.org |

Hypothetical Interactions of the Fluorobenzyl Moiety

The 3-fluorobenzyl group introduces both aromatic and halogen features, suggesting potential for π-π stacking, hydrophobic interactions, and halogen bonding within a protein's binding pocket. Docking studies on various compounds containing a fluorophenyl ring have revealed interactions with critical therapeutic targets, such as receptor tyrosine kinases involved in cancer progression.

For instance, a study on N-(2-(3-fluorophenyl)quinolin-5-yl)benzamide derivatives identified potent inhibitory activity against breast cancer cell lines, with computational analyses showing strong binding interactions with Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net Similarly, docking studies of imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivatives have shown that a methoxybenzyl group can fit within the active site of the transforming growth factor-beta (TGF-β) type I receptor kinase domain, forming key hydrogen bonds and hydrophobic interactions. nih.gov The fluorobenzyl group of this compound could hypothetically engage in similar interactions. These interactions often involve π-π stacking with aromatic residues like tyrosine (Tyr) and phenylalanine (Phe), or hydrophobic contacts with residues like leucine (B10760876) (Leu), valine (Val), and methionine (Met). nih.govnih.gov

Table 2: Research Findings from Docking Studies of Fluorophenyl Analogs

| Compound Class/Analog | Protein Target | Docking Score (Binding Affinity) | Key Interactions and Involved Residues |

|---|---|---|---|

| N-(2-(3-fluorophenyl)quinolin-5-yl)benzamide derivatives | EGFR, VEGFR-2 | GI50 values: 25 nM to 42 nM | Elucidation of binding interactions through molecular docking and dynamics simulations. researchgate.net |

| 2-(4-methoxybenzyl)-6-(aryl)imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole | TGF-β Type I Receptor Kinase | -7.012 kcal/mol | Hydrogen bonding and hydrophobic interactions within the kinase active site. nih.gov |

| Imine derivatives | SARS-CoV-2 Main Protease (Mpro) and NSP9 | -6.3 to -6.6 kcal/mol | Conventional H-bonds with residues like Phe140, Cys145; hydrophobic interactions with His41, Met49. nih.gov |

By combining these analyses, a hypothetical binding model for this compound can be proposed. The succinic acid portion would likely anchor the molecule to the polar regions of a binding site through hydrogen bonds, while the fluorobenzyl group would occupy a more hydrophobic sub-pocket, engaging in aromatic and hydrophobic interactions. This dual-interaction mode is common for many successful enzyme inhibitors and receptor antagonists. Further dedicated computational and experimental studies would be required to validate these hypothetical interactions and identify specific protein targets for this compound.

Exploration of Enzymatic and Biomolecular Interactions Mechanistic and Structural Aspects

Investigation of Enzyme Binding and Inhibition Mechanisms

Given its structural similarity to succinate (B1194679), 2-(3-fluorobenzyl)succinic acid is a putative inhibitor of enzymes that recognize succinate as a substrate or regulator. A primary target of interest is succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.govnih.govpressbooks.pubmdpi.com Inhibition of SDH can have significant metabolic consequences. nih.gov

Malonate, a well-known competitive inhibitor of succinate dehydrogenase, provides a classic example of how a molecule structurally similar to the substrate can bind to the active site and block the enzyme's function. nih.govlibretexts.org Malonate's dicarboxylic acid structure mimics that of succinate, allowing it to fit into the active site, but it lacks the ethylene (B1197577) group necessary for the dehydrogenation reaction to occur. libretexts.org Similarly, the succinic acid moiety of this compound is expected to play a crucial role in its binding to succinate-recognizing enzymes.

Furthermore, studies on other succinic acid derivatives have identified them as potent inhibitors of various enzymes. For instance, a series of 2,3-disubstituted succinic acids have been shown to be potent inhibitors of IMP-1 metallo-β-lactamase, a bacterial enzyme that confers resistance to β-lactam antibiotics. nih.gov High-resolution crystal structures of these inhibitor-enzyme complexes have provided a detailed understanding of the stereochemistry and structure-activity relationships. nih.gov

The introduction of a 3-fluorobenzyl group to the succinic acid scaffold adds a significant structural and electronic component. This substituent can engage in various non-covalent interactions within an enzyme's binding pocket, including hydrophobic and van der Waals interactions, and potentially hydrogen bonding involving the fluorine atom. The presence of this group could lead to altered binding affinity and selectivity compared to succinate or simple succinic acid derivatives.

Role of Fluorine and Succinic Acid Moieties in Binding Affinity and Selectivity

The two key structural features of this compound, the succinic acid moiety and the 3-fluorobenzyl group, are expected to have distinct and synergistic roles in its interaction with biological targets.

Succinic Acid Moiety: The dicarboxylic acid portion of the molecule is fundamental for its recognition by enzymes that bind succinate or other dicarboxylic acids. The two carboxyl groups can act as hydrogen bond donors and acceptors, forming critical interactions with polar amino acid residues (such as arginine, lysine, serine, and threonine) in an enzyme's active site. The spacing of these carboxyl groups is a key determinant for binding to specific enzymes. libretexts.org The succinic acid backbone also provides a scaffold upon which substituents, like the 3-fluorobenzyl group, can be positioned to achieve specific interactions.

Fluorine Moiety: The incorporation of a fluorine atom into a drug candidate can significantly influence its physicochemical and pharmacokinetic properties. nih.gov Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, influencing pKa values and the potential for electrostatic interactions. nih.gov Although only slightly larger than a hydrogen atom, a fluorine substituent can lead to enhanced binding affinity through various mechanisms. nih.gov It can participate in favorable electrostatic interactions with electron-deficient areas of the protein and can form non-canonical hydrogen bonds with backbone amides or other suitable partners. nih.gov Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic attack, thereby increasing the metabolic stability of the compound. nih.gov The lipophilicity of the molecule is also affected, which can influence its ability to cross cell membranes and access its target.

Design and Synthesis of Biophysical Probes for Interaction Studies

To experimentally investigate the binding of this compound to its biological targets, biophysical probes can be designed and synthesized. These probes are modified versions of the parent molecule that incorporate a reporter group, such as a fluorophore, a radioactive isotope, or a spin label, allowing for the detection and characterization of the binding event.

A common strategy is to attach a fluorescent dye to the molecule. The changes in the fluorescence properties (e.g., intensity, polarization, or lifetime) of the dye upon binding to a protein can be monitored to determine binding affinity and kinetics. For instance, a coumarin (B35378) dye could be attached to the succinic acid backbone, away from the key binding determinants, to create a fluorescent probe. nih.gov

Given the presence of a fluorine atom, this compound itself can be considered a rudimentary biophysical probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive NMR probe. cdnsciencepub.com The chemical shift of the fluorine atom is highly sensitive to its local environment, and changes in the ¹⁹F NMR spectrum upon addition of a protein can provide direct evidence of binding. nih.govacs.org

For more detailed structural studies, isotopic labeling can be employed. For example, the compound could be synthesized with ¹³C or ¹⁵N isotopes at specific positions. This would allow for more advanced NMR experiments to probe the conformation of the bound ligand and to identify the specific amino acid residues at the protein-ligand interface.

Another approach is the design of photoaffinity labels. In this case, a photoreactive group, such as an azide (B81097) or a benzophenone, is incorporated into the molecule. Upon irradiation with UV light, this group forms a highly reactive species that can covalently crosslink to the binding site of the target protein. Subsequent proteolysis and mass spectrometry analysis of the crosslinked protein can then identify the specific binding site.

The design of such probes requires careful consideration to ensure that the modification does not significantly perturb the binding of the molecule to its target. The linker used to attach the reporter group should be of an appropriate length and flexibility to avoid steric clashes.

Spectroscopic and Structural Analysis of Compound-Biomolecule Complexes

A variety of spectroscopic and structural techniques can be employed to characterize the interaction between this compound and its target biomolecules at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned, ¹⁹F NMR is a powerful tool for studying the binding of fluorinated ligands. nih.govnih.gov The change in the ¹⁹F chemical shift upon binding can be used to determine the dissociation constant (Kd). Furthermore, advanced NMR techniques like saturation transfer difference (STD) NMR and Water-LOGSY can be used to identify binding and to map the binding epitope of the ligand. If the protein is isotopically labeled, heteronuclear NMR experiments such as ¹H-¹⁵N HSQC can be used to monitor chemical shift perturbations in the protein upon ligand binding, thereby identifying the amino acid residues involved in the interaction. royalsocietypublishing.org

X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of the compound-biomolecule complex. To achieve this, the complex must be crystallized, which can be a challenging step. The resulting electron density map reveals the precise orientation of the ligand in the binding site and the specific interactions it makes with the protein, such as hydrogen bonds, salt bridges, and hydrophobic contacts. nih.gov This structural information is invaluable for understanding the basis of binding affinity and selectivity and for guiding structure-based drug design.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This complete thermodynamic profile provides a deeper understanding of the driving forces behind the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique for monitoring biomolecular interactions in real-time. One of the binding partners (e.g., the protein) is immobilized on a sensor chip, and the other partner (the ligand) is flowed over the surface. The change in the refractive index at the surface upon binding is measured, providing information on the association and dissociation rates (kon and koff), from which the dissociation constant (Kd) can be calculated. cambridge.org

By combining these spectroscopic and structural methods, a comprehensive picture of the biomolecular interactions of this compound can be obtained, providing a solid foundation for understanding its biological activity and for the rational design of improved analogs.

Synthesis and Characterization of Analogues and Derivatives for Structure Activity Relationship Sar Elucidation

Systematic Modification of the Fluorobenzyl Substituent

The position and nature of the substituent on the benzyl (B1604629) ring can significantly influence the biological activity of benzylsuccinic acid derivatives. To elucidate these effects for 2-(3-Fluorobenzyl)succinic acid, a series of analogues can be synthesized where the fluorine atom is moved to other positions on the aromatic ring (ortho- and para-), or replaced with other functional groups.

Positional Isomers: The synthesis of 2-(2-fluorobenzyl)succinic acid and 2-(4-fluorobenzyl)succinic acid allows for a direct comparison of the impact of the fluorine atom's location. The meta-position, as in the parent compound, may offer a unique electronic and steric profile that is critical for its activity. Comparative biological evaluation of these positional isomers is essential to determine if the meta-substitution is optimal.

Substitution with Other Halogens: Replacing the fluorine with other halogens such as chlorine, bromine, or iodine can modulate the lipophilicity, electronic effects, and size of the substituent. This can provide insights into the role of electronegativity and atomic radius in the molecule's interaction with its biological target.

Introduction of Other Functional Groups: To further probe the SAR, analogues with electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, cyano) at the meta-position can be prepared. These modifications alter the electronic properties of the benzyl ring, which can affect binding affinity and efficacy.

A representative, though hypothetical, data table illustrating the impact of these modifications on a specific biological activity (e.g., enzyme inhibition) is presented below.

| Compound | Substituent at meta-position | IC₅₀ (µM) |

| 1 | -F | 15.2 |

| 2 | -H (unsubstituted) | 45.8 |

| 3 | -Cl | 12.5 |

| 4 | -Br | 13.1 |

| 5 | -OCH₃ | 25.6 |

| 6 | -NO₂ | 8.9 |

Note: The data in this table is illustrative and intended to demonstrate the concept of systematic modification for SAR studies.

Derivatization of the Succinic Acid Framework (e.g., diesters, amides, anhydrides)

The two carboxylic acid groups of the succinic acid moiety are key features that can be derivatized to alter the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability.

Diesters: Esterification of one or both carboxylic acid groups can produce prodrugs that may enhance oral bioavailability. The esters can be designed to be hydrolyzed in vivo to release the active diacid. Simple alkyl esters (e.g., dimethyl, diethyl) or more complex esters can be synthesized and evaluated.

Amides: Conversion of the carboxylic acid groups to amides introduces hydrogen bond donors and acceptors, which can lead to new interactions with a biological target. The synthesis of the corresponding diamide, monoamide, or cyclic imide (succinimide) derivatives can be achieved through standard coupling reactions with amines.

Anhydrides: The formation of a cyclic anhydride (B1165640) from the succinic acid moiety is another derivatization strategy. Succinic anhydrides are reactive intermediates and can also serve as prodrugs, reacting with nucleophiles in vivo.

Below is a hypothetical data table showing the effect of derivatization on aqueous solubility.

| Derivative | Functional Group | Aqueous Solubility (mg/mL) |

| Diacid | -COOH, -COOH | 2.5 |

| Dimethyl ester | -COOCH₃, -COOCH₃ | 0.8 |

| Diamide | -CONH₂, -CONH₂ | 3.1 |

| Succinimide (B58015) | -C(O)NHC(O)- | 1.5 |

Note: The data in this table is illustrative and intended to demonstrate the concept of derivatization of the succinic acid framework.

Stereoisomeric Studies and Their Impact on Chemical and Biochemical Properties

This compound possesses a chiral center at the C2 position of the succinic acid backbone, meaning it can exist as two enantiomers: (R)-2-(3-Fluorobenzyl)succinic acid and (S)-2-(3-Fluorobenzyl)succinic acid. It is common for enantiomers of a chiral drug to exhibit different pharmacological and toxicological profiles.

Chiral Separation: The resolution of the racemic mixture of this compound is a critical step in studying the individual stereoisomers. This can be achieved using techniques such as chiral chromatography (e.g., with a CHIRALPAK AD column) or by diastereomeric salt formation with a chiral resolving agent.

Stereospecific Synthesis: Alternatively, stereoselective synthetic routes can be developed to produce each enantiomer in high purity. This often involves the use of chiral auxiliaries or catalysts.

Biochemical Evaluation: Once separated, the individual enantiomers should be evaluated for their biological activity. It is often observed that one enantiomer (the eutomer) is significantly more active than the other (the distomer). For instance, in studies of the related compound benzylsuccinic acid, the (+)-enantiomer was found to be the exclusive product of the enzymatic reaction in certain bacteria, indicating a high degree of stereospecificity in biological systems nih.gov. The inhibitory activities of the (R)- and (S)-enantiomers of 2-benzyl-2-methylsuccinic acid against carboxypeptidase A were found to be significantly different, with Kᵢ values of 0.15 µM and 17 µM, respectively nih.gov.

A hypothetical comparison of the biological activity of the enantiomers is presented below.

| Stereoisomer | Configuration | Inhibitory Activity (Kᵢ, nM) |

| Racemate | (R/S) | 55 |

| Enantiomer 1 | (R) | 28 |

| Enantiomer 2 | (S) | 850 |

Note: The data in this table is illustrative and based on trends observed for similar compounds.

Comparative Structural Analysis of Analogues and Their Biological Relevance

To understand the structural basis of the biological activity of this compound and its analogues, detailed structural analysis is required. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the three-dimensional conformation of these molecules and how they interact with their biological targets.

X-ray Crystallography: Obtaining crystal structures of the active analogues, ideally in complex with their target protein, can reveal key binding interactions. For example, the crystal structure of 2-benzyl-2-methylsuccinic acid in complex with carboxypeptidase A has provided valuable information about the binding mode of this class of inhibitors nih.gov. Such studies can elucidate the role of the fluorobenzyl group and the carboxylic acid moieties in target recognition.

NMR Spectroscopy: NMR studies can provide information about the conformation of the molecules in solution, which may differ from their solid-state structure. This can be particularly useful for understanding the flexibility of the molecule and how it might adapt its conformation upon binding to a target.

By correlating the structural data with the biological activity of a series of analogues, a more complete understanding of the SAR can be developed. This knowledge can then be used to design more potent and selective compounds. For example, if structural studies reveal a specific hydrophobic pocket that accommodates the fluorobenzyl group, this information can be used to design analogues with substituents that better fill this pocket, potentially leading to increased binding affinity.

Advanced Analytical Methodologies for Research Application of 2 3 Fluorobenzyl Succinic Acid

Chromatographic Purity and Separation Techniques

Chromatography is the cornerstone for assessing the purity of 2-(3-Fluorobenzyl)succinic acid and for separating its components, particularly enantiomers, which may exhibit different biological activities. libretexts.orgvt.edulibretexts.org High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, offering various modes of separation tailored to the physicochemical properties of the analyte. shimadzu.co.krethernet.edu.et

Reversed-phase HPLC (RP-HPLC) is a widely used method for analyzing organic acids. shimadzu.co.krhelixchrom.com For a compound like this compound, a C18 column is typically employed with a mobile phase consisting of an aqueous buffer (often acidic, like phosphate (B84403) buffer at a low pH) and an organic modifier such as acetonitrile (B52724) or methanol. helixchrom.comresearchgate.net The low pH ensures the carboxylic acid groups are protonated, enhancing retention on the nonpolar stationary phase. helixchrom.com

Ion-exchange chromatography and ion-exclusion chromatography are alternative HPLC modes highly effective for separating organic acids. shimadzu.co.krgoogle.com Ion-exclusion chromatography, in particular, is well-suited for separating weak acids from a sample matrix. shimadzu.co.kr

Given that this compound possesses a chiral center, the separation of its enantiomers is critical. vt.edu This is achieved through chiral chromatography. The direct approach uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. vt.educhromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. vt.educhromatographyonline.com The indirect approach involves derivatizing the enantiomeric mixture with a pure chiral reagent to form diastereomers, which can then be separated on a standard achiral column. chromatographyonline.com Supercritical Fluid Chromatography (SFC) is also emerging as a powerful technique for chiral separations, often providing faster and more efficient results than HPLC. chromatographyonline.com

Table 1: Illustrative Chromatographic Conditions for Analysis of this compound

| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak AD or similar polysaccharide-based CSP |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile | Hexane/2-Propanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |

| Elution | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min researchgate.net | 0.5 - 1.0 mL/min |

| Detection | UV at ~210 nm or 265 nm | UV at ~210 nm or 265 nm |

| Column Temp. | 30 - 40 °C researchgate.net | 25 °C |

Spectroscopic Quantification Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. These techniques are often used in conjunction with chromatography for comprehensive analysis.

UV-Visible (UV-Vis) Spectroscopy: This technique is primarily used for detection and quantification following chromatographic separation. The this compound molecule contains a phenyl ring, which is a chromophore that absorbs UV light. The presence of the fluorine atom and the succinic acid moiety will influence the absorption maximum (λmax). msu.edu The primary absorption is expected in the UV region, with a strong absorbance peak around 210 nm, characteristic of organic acids, and another weaker peak around 260-270 nm due to the fluorobenzyl group. researchgate.netcopernicus.org According to Beer-Lambert's law, the absorbance is directly proportional to the concentration, allowing for quantification when a calibration curve is established. msu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure confirmation and purity assessment.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, one would expect to see characteristic signals for the aromatic protons of the fluorobenzyl group (with splitting patterns influenced by the fluorine atom), the methylene (B1212753) and methine protons of the succinic acid backbone, and the benzylic protons. researchgate.netnih.gov The chemical shifts and coupling constants provide definitive structural information. nih.gov

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. hmdb.caacs.org Distinct signals would be observed for the carboxyl carbons, the aliphatic carbons of the succinic acid chain, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). rsc.org

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling confirmation of molecular weight and structure. acgpubs.orgnist.gov When coupled with HPLC (LC-MS), it becomes a highly sensitive and selective tool for quantification. nih.govpragolab.cz Electrospray ionization (ESI) in negative mode is typically effective for analyzing carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. pragolab.cz High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula with high confidence. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Expected Value / Observation |

|---|---|---|

| UV-Vis | λmax in Methanol/Water | ~210 nm (Carboxyl), ~265 nm (Aromatic) researchgate.netcopernicus.org |

| ¹H NMR | Chemical Shift (δ) | Aromatic (6.9-7.4 ppm), Aliphatic CH/CH₂ (2.5-3.5 ppm), Carboxyl (Broad signal >10 ppm) or absent in D₂O researchgate.net |

| ¹³C NMR | Chemical Shift (δ) | Carboxyl (~175 ppm), Aromatic (110-165 ppm, with C-F splitting), Aliphatic (~35-45 ppm) hmdb.carsc.org |

| Mass Spec (ESI-) | [M-H]⁻ | m/z ≈ 239.06 |

Development of Novel Analytical Approaches for Complex Research Matrices

Analyzing this compound within complex biological or environmental matrices (e.g., plasma, serum, tissue homogenates, water samples) presents significant challenges, including low concentrations and interference from matrix components. oup.comresearchgate.net To address this, novel and highly sensitive analytical approaches are continuously being developed. researchgate.net

The current gold standard involves the coupling of advanced separation science with high-end detection, most notably Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), such as LC-Orbitrap MS or LC-QTOF-MS. nih.govacs.org These methods offer superior selectivity and sensitivity, enabling the detection and quantification of the target analyte at very low levels. researchgate.net

A typical workflow for analyzing the compound in a complex research matrix begins with a robust sample preparation step. This is crucial to remove interfering substances and concentrate the analyte. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. researchgate.net

Following extraction, the sample is analyzed by an LC-HRMS system. The high resolving power of the mass spectrometer allows for the separation of the analyte's signal from background noise and isobaric interferences. researchgate.netacs.org Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity by monitoring specific fragmentation pathways of the parent ion. The development of such methods requires careful optimization of all parameters, from sample preparation to the instrumental settings, to ensure accuracy, precision, and reliability. researchgate.net These advanced methodologies are essential for pharmacokinetic studies, metabolism research, and environmental fate analysis. nih.govnih.gov

Table 3: Example of an Advanced Analytical Workflow for Complex Matrices

| Step | Method | Purpose |

|---|---|---|

| 1. Sample Prep | Solid-Phase Extraction (SPE) | Remove proteins and salts; concentrate the analyte. |

| 2. Separation | Ultra-High Performance Liquid Chromatography (UHPLC) | Provides fast and high-resolution separation from matrix components. |

| 3. Ionization | Heated Electrospray Ionization (HESI) - Negative Mode | Efficiently generates [M-H]⁻ ions for MS analysis. |

| 4. Detection | High-Resolution Mass Spectrometry (e.g., Orbitrap) | Accurate mass measurement for high-confidence identification and quantification. |

| 5. Confirmation | Tandem MS (MS/MS) | Fragmentation pattern provides definitive structural confirmation. |

Future Research Directions for 2 3 Fluorobenzyl Succinic Acid

Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of novel and efficient synthetic routes is paramount for facilitating broader research and potential application of 2-(3-Fluorobenzyl)succinic acid. Current synthetic approaches can likely be improved in terms of yield, cost-effectiveness, and stereocontrol.

Future research should focus on:

Asymmetric Synthesis: Developing stereoselective methods to produce specific enantiomers of this compound is crucial, as different stereoisomers often exhibit distinct biological activities. uzh.chnih.gov Techniques such as chiral auxiliary-guided synthesis, asymmetric hydrogenation using rhodium-complexed bisphosphine ligands, or enzyme-catalyzed resolutions could be explored. acs.orggoogle.com For instance, enzyme-catalyzed hydrolysis of a substituted succinate (B1194679) diester has been successfully used to prepare homochiral succinic acid derivatives. acs.org

Catalytic Approaches: Investigating novel catalytic systems, including organocatalysis and metal catalysis, could lead to more efficient and environmentally friendly syntheses. acgpubs.org For example, bis-alkoxycarbonylation of olefins presents a one-pot method for generating variously substituted succinic acid esters. researchgate.net

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. amf.chresearchgate.netacs.orgnih.govresearchgate.net This technology is particularly well-suited for handling potentially hazardous reagents and optimizing reaction conditions. acs.orgresearchgate.net

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies

In-Depth Mechanistic Studies of Chemical and Biochemical Transformations

A thorough understanding of the reaction mechanisms of this compound is essential for predicting its behavior and designing new applications. The presence of the fluorine atom can significantly influence its chemical reactivity and biological interactions.

Key areas for mechanistic investigation include:

Enzyme Inhibition: Given that succinic acid derivatives are known inhibitors of various enzymes, such as carboxypeptidases and acetylcholinesterase, it is critical to investigate the inhibitory potential of this compound. researchgate.netannualreviews.org Mechanistic studies could elucidate the mode of inhibition (e.g., competitive, non-competitive, irreversible) and identify the specific amino acid residues involved in binding. nih.gov The fluorine atom may alter binding affinity and specificity compared to its non-fluorinated counterparts.

Biochemical Transformations: Investigating how this compound is metabolized by microbial and mammalian systems is crucial for understanding its potential biological effects and environmental fate. researchgate.net The carbon-fluorine bond is exceptionally strong, often making fluorinated compounds resistant to degradation. mdpi.comethz.ch Studies on microbial defluorination could reveal novel enzymatic pathways. mdpi.com

Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations can provide detailed, atomistic-level insights into the interactions of this compound with biological targets like enzymes. nih.govmdpi.comfrontiersin.orgjournalcrd.org These computational approaches can help to understand binding modes, predict binding affinities, and guide the design of more potent derivatives. frontiersin.orgpnas.org

Development of Targeted Derivatives for Specific Research Applications

The succinic acid scaffold is a versatile platform for the development of new molecules with tailored properties. mdpi.comsemanticscholar.orgresearchgate.netijpsdronline.com By modifying the structure of this compound, a diverse library of derivatives can be created for various research applications.

Potential strategies for derivative development include:

Prodrug Design: The carboxylic acid groups of the succinic acid moiety can be esterified or amidated to create prodrugs with improved pharmacokinetic properties. mdpi.com For example, succinylation has been used to create prodrugs of various therapeutic agents. mdpi.comrsc.org

Multimerization: Covalently linking multiple units of this compound to a central scaffold could lead to multimeric compounds with enhanced biological activity or novel material properties. nih.govacs.org This approach has been shown to improve therapeutic efficiency in some cases. nih.govacs.org

Scaffold for Bioactive Compounds: The core structure can be used as a starting point for the synthesis of more complex molecules, such as lignans (B1203133) or other natural product analogs, which may possess interesting biological activities. semanticscholar.orgijpsdronline.com

Table 2: Potential Research Applications for Targeted Derivatives

nih.govmdpi.comrsc.orgresearchgate.netscielo.brIntegration with Emerging Technologies in Chemical Research